molecular formula C12H13NO4 B1446233 2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 1955540-12-1

2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Cat. No. B1446233
M. Wt: 235.24 g/mol
InChI Key: QCORMYLHWAXXBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been achieved through a one-pot three-component reaction . A robust and metal catalyst-free method has been developed for the general and green synthesis of racemic (3,4-dihydro-2H-benzo [b] [1,4]oxazin-2-yl)methanol derivatives . This simple, mild, and practical method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a compound related to the chemical class of 1,2-oxazines and 1,2-benzoxazines, which are synthesized through various chemical reactions. These compounds, including 2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, can be obtained from the cyclization of certain precursor compounds and have been explored for their electrophilic properties and potential as chiral synthons in synthetic chemistry. The synthesis of these compounds involves the dehydration of dihydroxy derivatives, leading to the formation of oxazinium salts, which are key intermediates in several organic reactions. These processes highlight the compound's role in the synthesis of various heterocyclic compounds and its utility in organic synthesis (Sainsbury, 1991).

Biological Activities and Applications

Compounds structurally related to 2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, such as 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, exhibit a wide range of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties. The structural modifications of these compounds allow for the modeling of their biological activities, making them of interest in the development of new pharmaceuticals and agrochemicals. Some derivatives have found practical applications as anthelmintic agents and in specialized applications such as controlling invasive species in aquatic environments (Waisser & Kubicová, 1993).

Photophysical and Fluorescent Properties

The oxazine and benzoxazine derivatives, including those related to 2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, have been studied for their photophysical properties. These compounds are known to exhibit fluorescence, which is influenced by the presence of oxazinic methylenes. The understanding of their photophysical behavior is crucial for the development of new fluorescent systems for various applications in material science and bioimaging. This area of research involves the synthesis of novel benzoxazine nuclei-based fluorescent systems and the exploration of their potential applications (Ibrahim, 2011).

Advanced Oxidation Processes

In the context of environmental science, the degradation of pollutants using advanced oxidation processes (AOPs) is a significant area of research. Compounds like 2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can potentially be involved in AOPs either as substrates or as part of the degradation pathways of other compounds. Research in this field focuses on understanding the kinetics, mechanisms, and by-products of AOPs, aiming to improve the efficiency of pollutant degradation and reduce the environmental impact of hazardous substances (Qutob et al., 2022).

properties

IUPAC Name

2-(4-acetyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)13-9(6-12(15)16)7-17-11-5-3-2-4-10(11)13/h2-5,9H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCORMYLHWAXXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(COC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 3
2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 4
2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 5
2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 6
2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

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